molecular formula C17H14N4O3 B3914949 N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B3914949
M. Wt: 322.32 g/mol
InChI Key: XHOJZTFUQBRGEN-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 5-(4-methylphenyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic aqueous conditions.

Major Products Formed

    Reduction: N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-[5-(4-carboxyphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide.

Scientific Research Applications

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-aminobenzamide: A reduced form with an amino group instead of a nitro group.

    N-[5-(4-carboxyphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide: An oxidized form with a carboxylic acid group.

Uniqueness

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its pharmacological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-2-4-12(5-3-11)15-10-16(20-19-15)18-17(22)13-6-8-14(9-7-13)21(23)24/h2-10H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJZTFUQBRGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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